molecular formula C18H18BrNOS B11370537 5-bromo-1-ethyl-3-[4-(methylsulfanyl)benzyl]-1,3-dihydro-2H-indol-2-one

5-bromo-1-ethyl-3-[4-(methylsulfanyl)benzyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11370537
M. Wt: 376.3 g/mol
InChI Key: SVZKNKCHLGZZQF-UHFFFAOYSA-N
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Description

5-BROMO-1-ETHYL-3-{[4-(METHYLSULFANYL)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic indole derivative Indole derivatives are significant in natural products and drugs due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-1-ETHYL-3-{[4-(METHYLSULFANYL)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common method includes the use of Suzuki-Miyaura coupling, which is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction. This method employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The exact industrial methods can vary depending on the specific requirements and available technology.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-1-ETHYL-3-{[4-(METHYLSULFANYL)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., Br₂), nucleophiles (e.g., NH₃)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-BROMO-1-ETHYL-3-{[4-(METHYLSULFANYL)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-BROMO-1-ETHYL-3-{[4-(METHYLSULFANYL)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biochemical pathways. This binding can result in the modulation of enzyme activity, receptor signaling, and gene expression .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-indol-2-one: Another indole derivative with similar structural features but different substituents.

    1,3-Dihydroindol-2-one: Shares the indole core but lacks the bromine and methylsulfanyl groups.

Uniqueness

5-BROMO-1-ETHYL-3-{[4-(METHYLSULFANYL)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the bromine and methylsulfanyl groups enhances its reactivity and potential biological activities compared to other indole derivatives .

Properties

Molecular Formula

C18H18BrNOS

Molecular Weight

376.3 g/mol

IUPAC Name

5-bromo-1-ethyl-3-[(4-methylsulfanylphenyl)methyl]-3H-indol-2-one

InChI

InChI=1S/C18H18BrNOS/c1-3-20-17-9-6-13(19)11-15(17)16(18(20)21)10-12-4-7-14(22-2)8-5-12/h4-9,11,16H,3,10H2,1-2H3

InChI Key

SVZKNKCHLGZZQF-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)Br)C(C1=O)CC3=CC=C(C=C3)SC

Origin of Product

United States

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